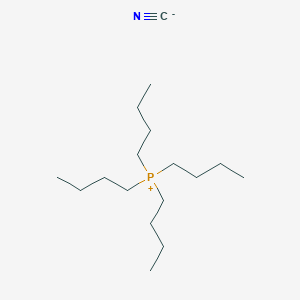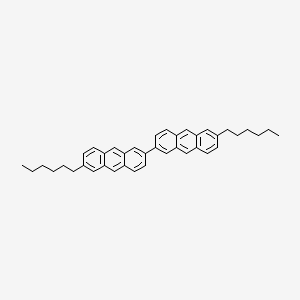![molecular formula C31H48O2S2 B14214873 2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol CAS No. 827308-18-9](/img/structure/B14214873.png)
2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol is an organic compound characterized by its complex structure, which includes multiple phenyl groups and sulfanyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the phenyl intermediates, followed by the introduction of sulfanyl groups through thiol-ene reactions. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification processes such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(2-Hydroxy-2-methylpropyl)-phenyl]propanoic Acid: Known for its anti-inflammatory properties.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Used as a plasticizer in various industrial applications.
Uniqueness
2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol is unique due to its dual sulfanyl linkages and multiple phenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
827308-18-9 |
|---|---|
Fórmula molecular |
C31H48O2S2 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
2-[3-[2-hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C31H48O2S2/c1-20(2)12-24-16-26(14-22(5)6)30(32)28(18-24)34-10-9-11-35-29-19-25(13-21(3)4)17-27(31(29)33)15-23(7)8/h16-23,32-33H,9-15H2,1-8H3 |
Clave InChI |
SPQBHYFANFSTFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C(=C1)SCCCSC2=CC(=CC(=C2O)CC(C)C)CC(C)C)O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


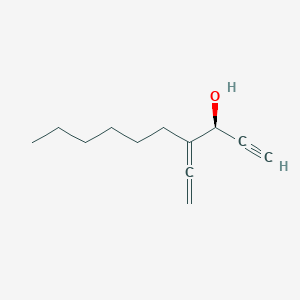
![2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
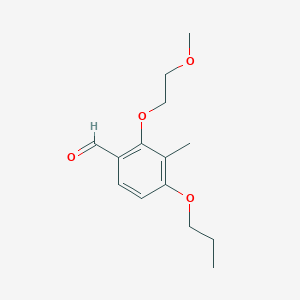
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
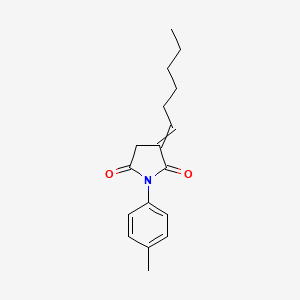
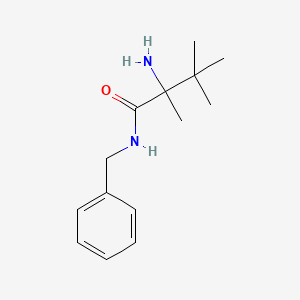
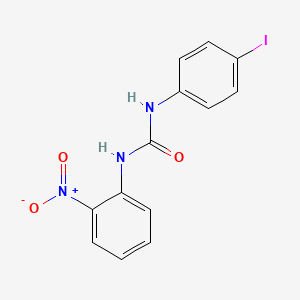

![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)

